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Compound Focus: Mirogabalin Besylate

CAS No.: 1138245-21-2

Cat. No.: S535508

Mechanism of Action and Binding Profile

Mirogabalin exerts its analgesic effect by binding to the a28 subunits of voltage-gated calcium channels
(VGCQCs) in the central nervous system, primarily the a28-1 subunit which is strongly associated with
analgesic effects [1] [2]. This binding reduces the release of several neurotransmitters, thereby attenuating

neuronal hyperexcitability and pain signal transmission [3].

Its key advantage lies in its unique binding kinetics, detailed in the table below.

Pregabalin (for

Parameter Mirogabalin .
comparison)

Binding Affinity (Kd) 13.5 nM [3] 62.5 NM [3]

for 026-1

Binding Affinity (Kd) 22.7 nM [3] 125.0 nM [3]

for 025-2

Dissociation Half-life = 11.1 hours [3] 1.4 hours [3]

(t1/2) from 026-1
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. - Pregabalin (for
Parameter Mirogabalin .
comparison)

Dissociation Half-life = 2.4 hours [3] 1.4 hours [3]
(t1/2) from 026-2

Postulated Clinical Sustained analgesia due to slow dissociation from -
Advantage 020-1; potentially better safety margin due to faster
dissociation from a26-2 [1] [3]

This selective and sustained binding to the a28-1 subunit is crucial for its pain-relief effect, as demonstrated
in rodent models [4]. The diagram below illustrates the core mechanism of action and the key experimental

finding that validated the target.
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Clinical Efficacy and Key Trials

The clinical development of mirogabalin has been substantiated by multiple Phase II and III trials, primarily

in Asian populations for conditions like Diabetic Peripheral Neuropathic Pain (DPNP) and Postherpetic
Neuralgia (PHN) [1] [2].

e DPNP and PHN: The foundational trials leading to its initial approval demonstrated that mirogabalin
significantly reduced pain scores compared to placebo and had a manageable adverse event
profile [1] [3]. Long-term open-label studies supported its flexible dosing and long-term safety [1].

e Expanding Indications: Recent studies show efficacy in other neuropathic pain conditions. A 2025
randomized controlled trial (Miro-Cens) found that adding mirogabalin to NSAIDs significantly
improved pain in patients with Cervical Spondylotic Radiculopathy compared to NSAIDs alone
[5].

¢ Ongoing Research: The Dia-NeP study (2025-2026) is investigating mirogabalin's efficacy and
safety in patients with DPNP including those with mild pain, an area where clinical evidence is
currently lacking [6].

Pharmacokinetics and Safety Profile

Mirogabalin has favorable pharmacokinetic properties and a well-characterized safety profile consistent with

the gabapentinoid class [1] [3].

e Pharmacokinetics: It is rapidly absorbed, reaching peak plasma concentration (T_max) in about 1.0
hour [1]. It has high oral bioavailability (>85%) unaffected by food [3]. The drug is primarily eliminated
unchanged in urine (61-72%), requiring dose adjustments in patients with renal impairment [1] [2].

e Common Adverse Events: The most frequent treatment-emergent adverse reactions are
somnolence, dizziness, and headache [1] [5]. These are generally mild to moderate in severity [5].

e Drug-Drug Interactions: Coadministration with probenecid or cimetidine may slightly increase
mirogabalin exposure, but this is not considered clinically significant [1] [3]. No interaction was found
with metformin [3].

Mirogabalin represents a targeted therapeutic advance in neuropathic pain management. Its development
story is one of rational drug design, leading to a distinct pharmacological profile. Research continues to

refine its use in clinical practice and explore its full therapeutic potential [6] [2].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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